

In-Depth Technical Guide: BMS-566394 Target Validation Studies

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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the target validation studies for **BMS-566394**, a potent and selective inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). **BMS-566394**, also identified as DPC-333, has been evaluated for its therapeutic potential in inflammatory diseases due to its ability to modulate the production of the pro-inflammatory cytokine TNF- α . This guide details the biochemical and cellular assays employed to validate ADAM17 as the primary target of **BMS-566394**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Role of ADAM17 (TACE) in Inflammation

ADAM17 is a transmembrane metalloproteinase that plays a crucial role in a process known as "ectodomain shedding."^[1] It cleaves the extracellular domains of a variety of membrane-bound proteins, releasing them into the extracellular space. A primary substrate of ADAM17 is the precursor form of Tumor Necrosis Factor- α (pro-TNF- α). The cleavage of pro-TNF- α by ADAM17 releases soluble TNF- α (sTNF- α), a potent pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.^{[1][2]}

Beyond TNF- α , ADAM17 also processes other important cell surface molecules, including L-selectin, a cell adhesion molecule involved in leukocyte trafficking, and ligands for the Epidermal Growth Factor Receptor (EGFR), thereby influencing cell signaling pathways related to inflammation and cell proliferation.^[1] The central role of ADAM17 in releasing key inflammatory mediators makes it an attractive therapeutic target for the development of novel anti-inflammatory agents.

BMS-566394: A Potent and Selective ADAM17 Inhibitor

BMS-566394 (DPC-333) was developed as a small molecule inhibitor of ADAM17. Its target validation rested on demonstrating potent and selective inhibition of the enzyme's activity both in biochemical and cellular systems.

Quantitative Data Presentation

The inhibitory activity of **BMS-566394** has been quantified in various assays. The following tables summarize the key findings.

Parameter	Value	Assay Type	Reference
Ki	0.3 nM	Biochemical TACE Inhibition Assay	
Selectivity	>100-fold over other MMPs	Biochemical Inhibition Assays	

Table 1: Biochemical Inhibitory Potency and Selectivity of **BMS-566394** (DPC-333) against TACE.

Species	IC50	Assay System	Reference
Human	17 - 100 nM	LPS-induced TNF- α release in whole blood	
Rodent	17 - 100 nM	LPS-induced TNF- α release in whole blood	
Chimpanzee	17 - 100 nM	LPS-induced TNF- α release in whole blood	

Table 2: Cellular Inhibitory Activity of **BMS-566394** (DPC-333) on TNF- α Production.

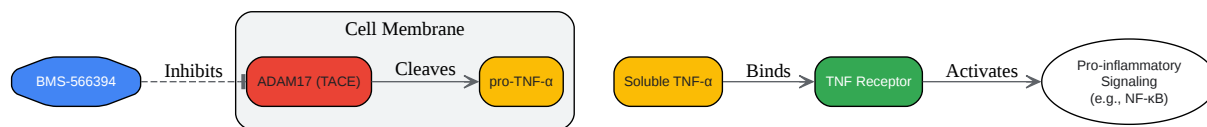
Model	Parameter	Value	Route of Administration	Reference
Mouse Endotoxemia	ED50	6 mg/kg	Oral	
Rat Collagen Antibody-Induced Arthritis	Inhibition of Max. Response	~50% at 5.5 mg/kg daily	Oral	

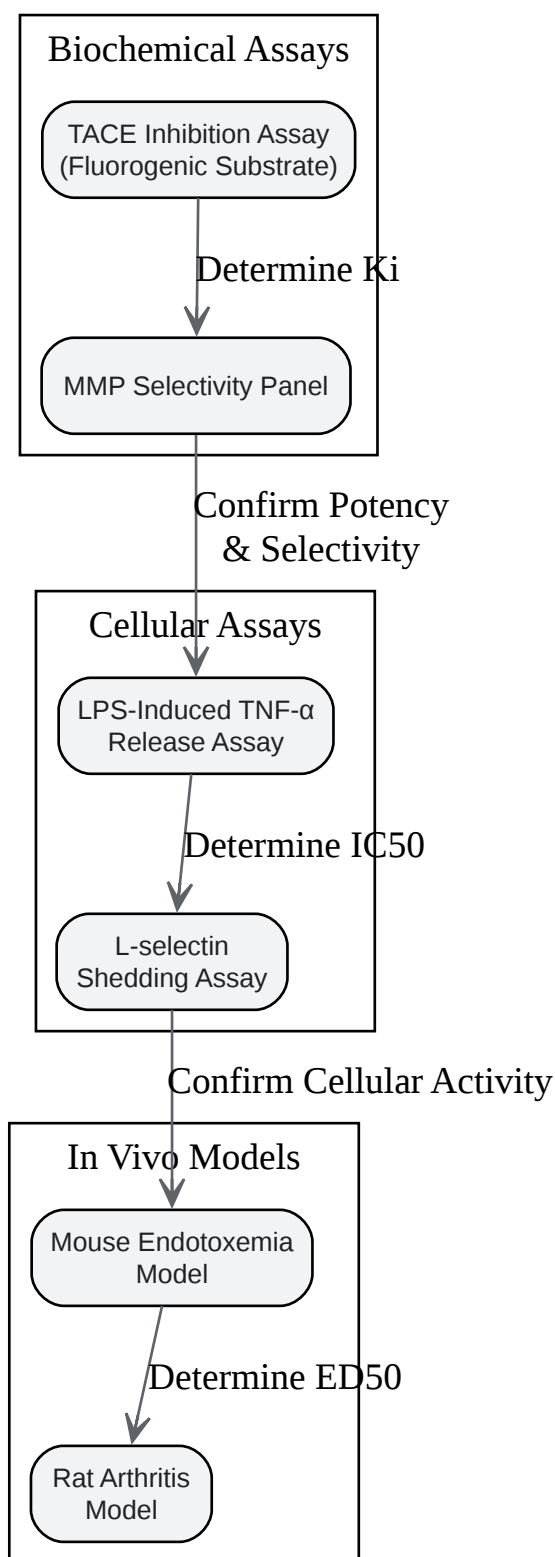
Table 3: In Vivo Efficacy of **BMS-566394** (DPC-333).

Signaling Pathways and Experimental Workflows

ADAM17-Mediated TNF- α Processing and Downstream Signaling

BMS-566394 exerts its effect by inhibiting ADAM17, thereby preventing the release of soluble TNF- α and its subsequent downstream signaling.





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References

- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. ADAM17-Mediated Processing of TNF- α Expressed by Antiviral Effector CD8+ T Cells Is Required for Severe T-Cell-Mediated Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
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